2-(Trifluoromethyl)phenol
Overview
Description
2-(Trifluoromethyl)phenol is an organic compound with the molecular formula C7H5F3O. It is a derivative of phenol where a trifluoromethyl group is substituted at the ortho position relative to the hydroxyl group. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Mechanism of Action
Target of Action
2-(Trifluoromethyl)phenol, also known as o-Cresol, α,α,α-trifluoro-, is a chemical compound with the molecular formula C7H5F3O It’s known that phenolic compounds often interact with proteins and enzymes, altering their structure and function .
Mode of Action
Phenolic compounds typically exert their effects through interactions with cellular proteins and enzymes, potentially altering their structure and function . The trifluoromethyl group in the compound could influence the compound’s reactivity and interactions with its targets .
Biochemical Pathways
Phenolic compounds, in general, can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The presence of the trifluoromethyl group could potentially affect the compound’s pharmacokinetic properties, including its bioavailability .
Result of Action
Phenolic compounds can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, it’s important to prevent the formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed .
Biochemical Analysis
Biochemical Properties
It has been reported that enzymes of the phenol degradation pathway are induced when cultivating Bacillus thermoleovorans A2 on complex medium . This suggests that 2-(Trifluoromethyl)phenol may interact with certain enzymes and other biomolecules, potentially influencing biochemical reactions .
Cellular Effects
It is known that phenolic compounds can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
It is known that the effects of phenolic compounds can vary with dosage, and that high doses can sometimes lead to toxic or adverse effects .
Metabolic Pathways
It has been reported that this compound can be metabolized by Bacillus thermoleovorans A2, suggesting that it may interact with certain enzymes or cofactors .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Trifluoromethyl)phenol can be synthesized through several methods. One common approach involves the trifluoromethylation of phenol derivatives. This process typically uses trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts in the presence of a base. The reaction is often carried out under mild conditions to prevent decomposition of the trifluoromethyl group.
Industrial Production Methods: Industrial production of this compound may involve the direct fluorination of phenol using elemental fluorine or other fluorinating agents. This method requires careful control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)phenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it to trifluoromethyl-substituted cyclohexanol derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are typical.
Major Products:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Trifluoromethyl-substituted cyclohexanol derivatives.
Substitution: Ethers, esters, and other substituted phenolic compounds.
Scientific Research Applications
2-(Trifluoromethyl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor in the synthesis of drugs that contain the trifluoromethyl group, which is known to enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Comparison with Similar Compounds
2-Hydroxybenzotrifluoride: Similar structure but with different reactivity due to the position of the hydroxyl group.
4-(Trifluoromethyl)phenol: Another isomer with the trifluoromethyl group at the para position, leading to different chemical and biological properties.
2-(Trifluoromethoxy)phenol: Contains a trifluoromethoxy group instead of a trifluoromethyl group, resulting in different electronic effects and reactivity.
Uniqueness: 2-(Trifluoromethyl)phenol is unique due to the ortho position of the trifluoromethyl group, which significantly influences its chemical reactivity and interaction with biological targets. This positional isomerism can lead to distinct properties compared to its para and meta counterparts.
Properties
IUPAC Name |
2-(trifluoromethyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O/c8-7(9,10)5-3-1-2-4-6(5)11/h1-4,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQOPXVJANRGJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074849 | |
Record name | 2-(Trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
444-30-4 | |
Record name | 2-(Trifluoromethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=444-30-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,alpha,alpha-Trifluoro-o-cresol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000444304 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Trifluoromethyl)phenol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(Trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | α,α,α-trifluoro-o-cresol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.500 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.